Cas no 2171451-93-5 (1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid is a specialized chiral compound designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS), and a sterically defined pyrrolidine carboxylic acid moiety, which enhances conformational control in peptide design. The compound's stereochemistry at the 3-position and the presence of dimethyl substitution on the pyrrolidine ring contribute to its utility in constructing constrained peptide scaffolds. This reagent is particularly valuable for introducing rigid, non-natural amino acid derivatives into peptide sequences, facilitating the study of structure-activity relationships in bioactive compounds.
1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid structure
2171451-93-5 structure
商品名:1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid
CAS番号:2171451-93-5
MF:C28H34N2O5
メガワット:478.579967975616
CID:6607270
PubChem ID:165502720

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid
    • 2171451-93-5
    • 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
    • EN300-1472889
    • インチ: 1S/C28H34N2O5/c1-4-9-19(14-25(31)30-15-18(2)28(3,17-30)26(32)33)29-27(34)35-16-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,18-19,24H,4,9,14-17H2,1-3H3,(H,29,34)(H,32,33)/t18?,19-,28?/m1/s1
    • InChIKey: RJLHVTKBJCZAQL-WXYVZSEASA-N
    • ほほえんだ: OC(C1(C)CN(C(C[C@@H](CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 765
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 95.9Ų

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1472889-100mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
100mg
$2963.0 2023-09-29
Enamine
EN300-1472889-5000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
5000mg
$9769.0 2023-09-29
Enamine
EN300-1472889-500mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
500mg
$3233.0 2023-09-29
Enamine
EN300-1472889-2500mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
2500mg
$6602.0 2023-09-29
Enamine
EN300-1472889-10000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472889-0.05g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
0.05g
$2829.0 2023-06-06
Enamine
EN300-1472889-0.25g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
0.25g
$3099.0 2023-06-06
Enamine
EN300-1472889-5.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
5g
$9769.0 2023-06-06
Enamine
EN300-1472889-10.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
10g
$14487.0 2023-06-06
Enamine
EN300-1472889-0.5g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3,4-dimethylpyrrolidine-3-carboxylic acid
2171451-93-5
0.5g
$3233.0 2023-06-06

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid 関連文献

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acidに関する追加情報

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic Acid (CAS No. 2171451-93-5): An Overview

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid (CAS No. 2171451-93-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The structure of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid is characterized by a central pyrrolidine ring substituted with two methyl groups at the 3 and 4 positions. The carboxylic acid group at the 3-position of the pyrrolidine ring is conjugated with a hexanoyl moiety, which itself is attached to an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This intricate structure provides multiple points of functionalization, making it highly versatile for chemical modifications and biological interactions.

Recent studies have highlighted the potential of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid in various therapeutic contexts. One notable area of research involves its use as a building block in the synthesis of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. The Fmoc protection group in this compound allows for precise control over the coupling reactions during peptide synthesis, ensuring high yields and purity.

In addition to its role in peptidomimetic synthesis, 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid has shown promise in the development of small molecule inhibitors for specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation can be a powerful strategy for treating diseases such as cancer and neurodegenerative disorders. The unique structural features of this compound enable it to interact with specific protein binding sites, potentially disrupting harmful PPIs while minimizing off-target effects.

The synthetic route for 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid involves several well-established chemical transformations. The synthesis typically begins with the preparation of the protected amino acid derivative, followed by coupling with the pyrrolidine scaffold using standard peptide coupling reagents such as HATU or EDC/HOBt. The final deprotection step to remove the Fmoc group can be achieved using mild acidic conditions, such as treatment with piperidine in dimethylformamide (DMF).

The physicochemical properties of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid have been extensively characterized. It is a white crystalline solid with a molecular weight of approximately 506 g/mol. The compound exhibits good solubility in organic solvents such as DMSO and DMF but has limited solubility in water. Its stability under various conditions has been studied, and it is generally stable under standard laboratory conditions when stored at low temperatures and protected from light.

In vitro studies have demonstrated that 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid possesses potent biological activity against several targets. For instance, it has been shown to inhibit the activity of specific enzymes involved in signal transduction pathways, making it a potential lead compound for drug discovery efforts targeting these pathways. Additionally, preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations.

The potential applications of 1-(3R)-3-{(9H-fluoren-9-yloxycarbonyl)amino}hexanoyl}-N,N-dimethylpyrrolidinylcarbamic acid extend beyond its use as a building block or inhibitor. Its unique structural features make it an attractive candidate for conjugation with other bioactive molecules or nanoparticles to enhance their delivery and efficacy. For example, conjugation with targeting ligands can improve the specificity and potency of therapeutic agents by directing them to specific cellular locations.

In conclusion, 1-(3R)-3-{(9H-fluoren-9-yloxycarbonyl)amino}hexanoyl}-N,N-dimethylpyrrolidinylcarbamic acid (CAS No. 2171451-93-5) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or as a building block for more complex molecules.

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